molecular formula C20H11FN2OS B2442669 N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide CAS No. 536729-07-4

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide

Cat. No.: B2442669
CAS No.: 536729-07-4
M. Wt: 346.38
InChI Key: UIWLCBJHGYYPFQ-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide is a complex organic compound that features a unique structure combining an acenaphthothiazole moiety with a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide typically involves a multi-step process. One common method starts with the preparation of the acenaphthothiazole core, which can be synthesized through the reaction of acenaphthenequinone with thioamides under acidic conditions. The resulting intermediate is then coupled with 4-fluorobenzoic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized acenaphthothiazole derivatives.

    Reduction: Reduced acenaphthothiazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamide
  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide

Uniqueness

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and increase its binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWLCBJHGYYPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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